Product packaging for N-Acetylcaprolactam(Cat. No.:CAS No. 1888-91-1)

N-Acetylcaprolactam

Cat. No.: B155798
CAS No.: 1888-91-1
M. Wt: 155.19 g/mol
InChI Key: QISSLHPKTCLLDL-UHFFFAOYSA-N
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Description

N-Acetylcaprolactam, a derivative of caprolactam, is a significant compound in the fields of polymer chemistry and organic synthesis. chemicalbook.comnih.gov It is chemically identified as 1-acetylazepan-2-one or N-acetyl-ε-caprolactam. nih.govtcichemicals.com The compound is a member of the caprolactam family, which are cyclic amides. chemicalbook.comnih.gov Its molecular structure consists of a seven-membered ring with an acetyl group attached to the nitrogen atom. sigmaaldrich.com This structural feature is central to its chemical reactivity and utility. In research settings, it is primarily recognized for its critical role as an activator or initiator in polymerization reactions. chemicalbook.comsigmaaldrich.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1888-91-1 nih.govsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₈H₁₃NO₂ chemicalbook.comnih.govsigmaaldrich.com
Molecular Weight 155.19 g/mol chemicalbook.comnih.govsigmaaldrich.com
Appearance Colorless to light yellow clear liquid chemicalbook.comtcichemicals.com
Density 1.094 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Boiling Point 134-135 °C at 26 mmHg chemicalbook.comsigmaaldrich.comchembk.com
Refractive Index n20/D 1.489 chemicalbook.comsigmaaldrich.comchembk.com

| Water Solubility | 81.7 g/L at 20℃ | chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B155798 N-Acetylcaprolactam CAS No. 1888-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylazepan-2-one
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InChI

InChI=1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QISSLHPKTCLLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062041
Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Molecular Weight

155.19 g/mol
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CAS No.

1888-91-1
Record name Acetylcaprolactam
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Record name N-Acetylcaprolactam
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Record name 2H-Azepin-2-one, 1-acetylhexahydro-
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Record name N-acetylhexanelactam
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Record name N-ACETYLCAPROLACTAM
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Synthesis and Reaction Pathways of N Acetylcaprolactam

Synthetic Methodologies for N-Acetylcaprolactam Production

The production of this compound is primarily achieved through the direct acylation of ε-caprolactam. However, alternative routes have also been explored, offering different approaches to its synthesis.

Direct Synthesis from ε-Caprolactam and Acetic Anhydride (B1165640)

The most common industrial method for producing this compound is the direct reaction between ε-caprolactam and acetic anhydride. chemicalbook.com In a typical procedure, a solution of ε-caprolactam dissolved in a solvent like toluene (B28343) is reacted with a solution of acetic anhydride, also in toluene. chemicalbook.com The reaction is generally conducted at an elevated temperature, for instance, 100°C, with a defined residence time in the reactor to ensure completion. chemicalbook.com

Following the reaction, the resulting mixture contains this compound, the solvent, acetic acid as a byproduct, and any unreacted acetic anhydride. chemicalbook.com The desired product is then isolated and purified through distillation under reduced pressure to remove the solvent and other volatile components. chemicalbook.com This method is known for its high efficiency, with reported yields reaching up to 94%. chemicalbook.com

Table 1: Reaction Parameters for Direct Synthesis of this compound

ParameterValue/ConditionSource
Reactant 1ε-Caprolactam chemicalbook.com
Reactant 2Acetic Anhydride chemicalbook.com
SolventToluene chemicalbook.com
Reaction Temperature100 °C chemicalbook.com
Residence Time30 minutes chemicalbook.com
Purification MethodReduced Pressure Distillation chemicalbook.com
Yield 94% chemicalbook.com

Alternative Synthetic Routes and Their Mechanistic Investigations

Beyond the direct acetylation with acetic anhydride, other synthetic pathways to this compound have been documented. These routes utilize different reagents and conditions. For example, multi-step reactions involving reagents such as Lawesson's reagent followed by silver(I) acetate, or the use of dicobalt octacarbonyl under high pressure, have been reported. lookchem.com Another alternative involves the use of tetrakis(triphenylphosphine) palladium(0) in combination with hydrogen peroxide and nitric acid in a N,N-dimethyl acetamide (B32628) solvent, which has been described as a form of green chemistry yielding 81% of the product. lookchem.com Detailed mechanistic studies for these specific alternative syntheses are not as extensively published as the primary industrial route.

This compound as a Product of Polymer Depolymerization

This compound is a key product in the chemical recycling of Polyamide 6 (also known as Nylon 6), offering a pathway to convert polymer waste back into valuable chemical feedstock.

Chemical Recycling of Polyamide 6 to this compound

The chemical recycling of end-of-life Polyamide 6 can be achieved through depolymerization using acetic anhydride, which yields this compound. researchgate.netresearchgate.net This process represents a significant strategy in the circular economy, enabling the conservation of fossil resources by transforming waste polymer back into a chemical building block. researchgate.netresearchgate.net The reaction can be performed under solvent-less conditions, often utilizing microwave irradiation to facilitate the conversion within a short timeframe, such as 15 minutes. researchgate.netresearchgate.net This method has been successfully applied to various forms of Polyamide 6 waste, converting them into this compound in good yields, which have been reported to range from 22% to 78%. researchgate.netosti.gov The resulting this compound can then be further processed, for instance, by transferring the acetyl group to another molecule like 2-aminoethanol, which regenerates ε-caprolactam for the synthesis of new Polyamide 6. researchgate.netresearchgate.net

Table 2: Depolymerization of Polyamide 6 to this compound

ParameterDescriptionSource
FeedstockEnd-of-Life Polyamide 6 (Nylon 6) researchgate.net
Depolymerization ReagentAcetic Anhydride researchgate.netresearchgate.net
Key ProductThis compound researchgate.netosti.gov
Process ConditionsMicrowave irradiation, solvent-less researchgate.netresearchgate.net
Reaction Time~15 minutes researchgate.netresearchgate.net
Reported Yield Range 22-78% osti.gov

Mechanistic Analysis of Depolymerization Processes Yielding this compound

The depolymerization of Polyamide 6 with acetic anhydride is understood to proceed via a ring-closing mechanism. researchgate.netresearchgate.net The process is initiated by the acylation of the amide groups within the polymer chain by acetic anhydride. This is followed by an intramolecular "back-biting" reaction where the newly formed acetylated amide attacks another amide linkage further down the chain. This cyclization event leads to the cleavage of the polymer backbone and the release of a stable, six-membered ring structure, this compound. This ring-closing depolymerization competes with polymerization, and the reaction is driven towards the monomer product. researchgate.netresearchgate.net

Catalyst Systems in Depolymerization to this compound

To enhance the rate and efficiency of the depolymerization of Polyamide 6 into this compound, specific catalysts are employed. In the reaction utilizing acetic anhydride, 4-dimethylaminopyridine (B28879) (DMAP) has been identified as an effective catalyst. researchgate.netosti.gov The combination of acetic anhydride as the depolymerization agent and catalytic amounts of DMAP, particularly under microwave irradiation, facilitates the rapid conversion of Polyamide 6. researchgate.netresearchgate.net This catalytic system allows the reaction to proceed under solvent-free conditions, contributing to a more efficient and potentially greener chemical recycling process. researchgate.netresearchgate.net

Reactivity and Derivatization Strategies of this compound

The reactivity of this compound is centered around the electrophilic nature of its carbonyl carbon and the nucleophilic character of the nitrogen atom within the lactam ring. The acetyl group attached to the nitrogen atom significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl group.

Reactions with Organic and Inorganic Substances

This compound participates in reactions with both organic and inorganic substances, primarily through nucleophilic attack at the carbonyl carbon. The seven-membered lactam ring is susceptible to ring-opening reactions under various conditions.

The interaction between nucleophiles and electrophiles is a fundamental concept in understanding the reactivity of this compound. youtube.comyoutube.com Nucleophiles, being electron-rich species, are attracted to the electron-deficient carbonyl carbon of the lactam. youtube.comyoutube.com The strength of the nucleophile and the reaction conditions play a crucial role in determining the outcome of the reaction. For instance, strong nucleophiles can readily attack the carbonyl group, leading to the formation of a tetrahedral intermediate. nih.gov The stability of this intermediate is influenced by factors such as the nature of the nucleophile and the solvent. nih.govfrontiersin.org

In the context of organic reactions, this compound can react with a variety of nucleophiles. These reactions are often catalyzed by acids or bases, which can enhance the electrophilicity of the carbonyl carbon or increase the nucleophilicity of the reacting species, respectively. youtube.com

The following table summarizes some general reactions of this compound with different classes of substances.

Reactant ClassGeneral Reaction TypeProduct Type
AminesNucleophilic Acyl SubstitutionAmides
AlcoholsNucleophilic Acyl SubstitutionEsters
Grignard ReagentsNucleophilic AdditionKetones/Alcohols
Reducing Agents (e.g., LiAlH4)ReductionAmines

Acetylation and Other Derivatization Protocols for Analytical Applications

Derivatization is a common strategy in analytical chemistry to enhance the detectability and separation of analytes. nih.gov this compound itself can be a product of the acetylation of caprolactam. chemicalbook.com More broadly, the principles of acetylation are widely used for analytical purposes. creative-proteomics.com

Acetylation involves the introduction of an acetyl group (-COCH3) onto a molecule, typically at a nucleophilic site like an amino or hydroxyl group. creative-proteomics.com This modification can alter the physicochemical properties of the analyte, such as its volatility, polarity, and ionization efficiency, making it more amenable to analysis by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

For instance, in the context of analyzing compounds with hydroxyl or amino groups, derivatization with an acetylating agent can improve their chromatographic behavior and detection sensitivity. nih.gov While this compound is already acetylated, understanding these derivatization principles is key to its analysis and the analysis of related compounds.

Several derivatization reagents are employed for analytical applications, each with its own reactivity and suitability for different functional groups.

Derivatization ReagentTarget Functional GroupPurpose of Derivatization
Acetic Anhydride-OH, -NH2Increase volatility for GC, improve MS signal
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -COOH, -NH2Increase volatility and thermal stability for GC
Pentafluorobenzoyl Chloride-OH, -NH2Introduce electrophoric group for ECD detection in GC

The analysis of N-acetylated compounds is frequently carried out using LC-MS, which separates compounds based on their retention time and detects them by their mass-to-charge ratio. creative-proteomics.com

Formation of O-Acetylcyclohexanoneoxime from this compound

A significant reaction of this compound is its rearrangement to form O-Acetylcyclohexanoneoxime. This isomerization reaction, known as the Beckmann rearrangement, is a classic transformation in organic chemistry. While the classical Beckmann rearrangement involves the treatment of an oxime with an acid to form an amide, the reverse process, the formation of an oxime derivative from a lactam, can also be achieved under specific conditions.

The conversion of this compound to O-Acetylcyclohexanoneoxime involves the cleavage of the amide bond and the formation of a new C=N bond characteristic of an oxime. This intramolecular rearrangement is a key step in certain synthetic pathways.

The reaction proceeds through a series of steps involving the activation of the carbonyl group, followed by a rearrangement of the carbon-nitrogen bond. The acetyl group migrates from the nitrogen to the oxygen atom of the resulting oxime.

This transformation highlights the intricate reactivity of the this compound molecule and its ability to serve as a precursor to other valuable chemical entities.

Role of N Acetylcaprolactam As a Polymerization Activator

Fundamental Mechanisms of Anionic Ring-Opening Polymerization (AROP) Activated by N-Acetylcaprolactam

The anionic ring-opening polymerization of lactams is a complex process that involves several key steps. rsc.org The presence of an activator, specifically an N-acyllactam such as this compound, provides a non-ionic growth center that is fundamental to the polymerization mechanism. mdpi.com

The initiation of AROP in a lactam system using this compound involves two primary reactions. rsc.org First, a strong base, acting as a catalyst, abstracts the acidic proton from a lactam monomer (e.g., ε-caprolactam) to form a lactamate anion. rsc.org This anion is a powerful nucleophile.

The second step of initiation involves the nucleophilic attack of this newly formed lactamate anion on the carbonyl carbon of the imide group within the this compound molecule. rsc.org This attack results in the opening of the cyclic amide ring of the activator, forming a linear species that contains an N-acyllactam end group. This new, acylated lactam becomes the active center for the subsequent propagation of the polymer chain. This initiation process is a type of transacylation. rsc.org

Following initiation, the polymer chain grows through a series of propagation steps. rsc.org The propagation mechanism mirrors the initiation process, involving the nucleophilic attack of a lactamate anion on the N-acyllactam group at the end of the growing polymer chain. rsc.org

Specifically, a lactamate anion attacks the endocyclic carbonyl group of the terminal N-acyllactam unit of the polymer chain. This leads to the addition of one monomer unit to the chain. Concurrently, the process regenerates the N-acyllactam active center at the new end of the elongated chain. A crucial part of this cycle is the rapid proton exchange between the newly formed N-anion of the polymer chain and an unreacted lactam monomer. rsc.org This exchange regenerates the lactamate anion, which can then participate in another propagation step. This rapid regeneration of the lactamate anion allows for the continuous and swift growth of the polymer chain. researchgate.net

The anionic ring-opening polymerization of lactams is not a simple, one-directional process. It involves a complex interplay of reversible and irreversible reactions that can consume and regenerate the active species. rsc.orgmdpi.com These side reactions become particularly significant at elevated temperatures. rsc.org

One of the primary side reactions involves Claisen-type condensation reactions between the N-acyllactam groups at the end of growing chains and the anions of other polymer chains or lactam monomers. These reactions can lead to the formation of branched polymer chains and β-ketoamide structures. The formation of these structures can deactivate the growing chain end, effectively terminating its growth. At temperatures above 220°C, these side reactions can lead to cross-linking, resulting in an insoluble and non-melting polymer network, especially when bifunctional activators are used. acs.org However, the use of a monofunctional activator like this compound helps to eliminate these cross-linking reactions at such high temperatures. acs.org

Kinetic and Rheokinetic Studies of this compound-Activated Polymerization

The kinetics and rheology (flow behavior) of the polymerization are critical for understanding and controlling the manufacturing process of polyamides. rsc.org Studies investigate how factors like activator concentration and temperature influence the speed of the reaction, the final monomer conversion, and the properties of the polymer. rsc.org

The concentration of this compound, the activator, has a significant effect on the rate of polymerization, the degree of monomer conversion, and the molecular weight of the resulting polyamide. rsc.orgacs.org The concentration of the activator is typically chosen to satisfy a specific ratio with the catalyst concentration. rsc.org

Increasing the concentration of the activator generally leads to a faster polymerization rate. This is because a higher activator concentration provides more active sites for the polymer chains to grow from. However, the relationship is not always linear and can be influenced by other factors such as catalyst concentration and temperature.

The concentration of this compound is also a key tool for controlling the molecular weight of the final polymer. acs.org Since each activator molecule can, in theory, initiate one polymer chain, a higher activator concentration leads to a larger number of polymer chains, and consequently, a lower average molecular weight for a given amount of monomer. Conversely, a lower activator concentration results in fewer, but longer, polymer chains, leading to a higher molecular weight. This allows for precise control over the final properties of the polyamide. acs.org

Table 1: Effect of Activator (this compound) Concentration on Polymerization Time and Conversion

Formulation IDPolymerization Temperature (°C)Activator (ACL) Conc. (mol%)Catalyst (DL) Conc. (mol%)Polymerization Time (s)Degree of Conversion (%)
T140-ACL-1.51401.51.518596.7
T155-ACL-1.51551.51.514097.2
T170-ACL-1.51701.51.511597.5
T155-ACL-3.01553.03.07097.8

This table is generated based on data reported in a study on the rheokinetics of ε-caprolactam anionic-ring polymerization. rsc.org The study used dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL) as the catalyst.

Temperature is a critical parameter in the this compound-activated AROP of lactams, significantly influencing the polymerization kinetics. rsc.org The polymerization is typically carried out at initial temperatures ranging from 140°C to 170°C. rsc.org

Higher initial temperatures generally lead to a faster rate of polymerization. rsc.org As seen in the table above, for a constant activator and catalyst concentration (1.5 mol%), increasing the temperature from 140°C to 170°C reduced the polymerization time from 185 seconds to 115 seconds. rsc.org This acceleration is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions between the reacting species.

However, the temperature must be carefully controlled. While higher temperatures speed up the main propagation reactions, they also promote the undesirable side reactions mentioned previously. rsc.org Furthermore, the polymerization process itself is exothermic, meaning it releases heat, which can cause the temperature of the reacting mixture to rise significantly. mdpi.com The interplay between the initial temperature, the heat generated by the reaction, and the rates of both polymerization and crystallization determines the final structure and properties of the polymer. nih.gov Studies have shown that an optimal molding temperature for achieving desirable mechanical properties in the final product is often between 140°C and 160°C. nih.gov Temperatures that are too high can lead to an increase in unreacted monomer content. nih.gov

Rheological Behavior during Anionic Polymerization of ε-Caprolactam with this compound

The anionic polymerization of ε-caprolactam, activated by this compound, exhibits distinct rheological changes that are crucial for understanding and controlling the manufacturing process of Polyamide 6 (PA6). rsc.org Dynamic rheology is a key method for monitoring the polymerization kinetics by observing the evolution of the material's viscosity. rsc.org

During the anionic ring-opening polymerization (AROP), as the reaction progresses, the molecular weight of the polymer increases. This increase in molecular weight directly leads to a dramatic rise in the complex viscosity of the reaction mixture. rsc.org Under isothermal conditions, the complex viscosity can increase by several orders of magnitude, signaling the transformation from a low-viscosity monomer melt to a solid polymer. rsc.org This rheological transformation is a defining characteristic of the polymerization process and is heavily influenced by factors such as temperature and the concentration of the catalyst/activator system. rsc.orguq.edu.au

Studies have shown that at a set polymerization temperature, the viscosity remains low and stable for an initial period, often referred to as the induction time, before rising sharply. rsc.org The rate of this viscosity increase is directly related to the polymerization rate. Higher polymerization temperatures and increased concentrations of the catalyst and activator lead to a faster reaction and a more rapid increase in viscosity. rsc.org For instance, in a system using dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL) as a catalyst and this compound (ACL) as the activator, increasing the temperature from 140 °C to 170 °C significantly shortens the time to reach peak viscosity. rsc.org

Table 1: Isothermal Complex Viscosity Evolution with this compound (ACL) Activator

Polymerization Temperature (°C)Catalyst/Activator SystemObservation
140DL/ACLSlower increase in complex viscosity over time.
160DL/ACLModerate rate of increase in complex viscosity.
170DL/ACLRapid and sharp increase in complex viscosity, indicating a high polymerization rate. rsc.org
Data based on findings from studies on the rheokinetics of ε-caprolactam anionic-ring polymerization. rsc.org

Activator Functionality and Its Implications

Comparison of Monofunctional (this compound) and Bifunctional Activators

The functionality of the activator plays a pivotal role in the anionic polymerization of ε-caprolactam, influencing both the reaction kinetics and the final properties of the resulting polymer. This compound is a classic example of a monofunctional activator. rsc.org It possesses a single acyl group attached to the lactam ring, which serves as one growth center for a single polymer chain. researchgate.netmdpi.com

In contrast, bifunctional activators, such as N,N'-dicyclohexylcarbodiimide (DCCI) or hexamethylene-1,6-dicarbamoyl caprolactam, have two activating groups. rsc.orguq.edu.au This allows for the growth of two polymer chains from a single activator molecule, which can lead to polymers with higher molecular weights or the formation of bridged or lightly cross-linked structures.

Research comparing this compound (a monofunctional activator) with DCCI (a bifunctional activator) under similar conditions reveals differences in the initial phase of polymerization. rsc.org The polymerization initiated with the DCCI activator appeared to start more slowly, as evidenced by a stable viscosity for a short duration. rsc.org However, after the initial monomer addition, the reaction rate increases. rsc.org The choice between a monofunctional and a bifunctional activator allows for the tailoring of the polymer architecture; this compound is typically used to produce linear, thermoplastic Polyamide 6. rsc.orgrsc.org

Table 2: Comparison of Activator Functionality

FeatureMonofunctional Activator (this compound)Bifunctional Activator (e.g., DCCI)
Functionality One active site per molecule. rsc.orgTwo active sites per molecule. rsc.org
Polymer Structure Primarily linear polymer chains. mdpi.comCan form bridged or higher molecular weight chains. rsc.org
Typical Use Production of thermoplastic Polyamide 6. rsc.orgCan be used to modify polymer architecture.
Reaction Kinetics Provides a single growing chain end per activator molecule. mdpi.comReaction may exhibit different initial kinetics compared to monofunctional activators. rsc.org

Control of Polymer Molecular Weight via this compound Concentration

In anionic ring-opening polymerization, the molecular weight of the resulting polymer can be precisely controlled, a key feature of this "living" polymerization technique. ethernet.edu.et When using a monofunctional activator like this compound, each activator molecule initiates the growth of one polymer chain. mdpi.comyoutube.com

Therefore, the number-average molecular weight (Mn) of the Polyamide 6 is determined by the initial molar ratio of the monomer (ε-caprolactam) to the activator (this compound), assuming all activator molecules are consumed and side reactions are negligible. mdpi.com A higher concentration of this compound results in a greater number of growing polymer chains for a given amount of monomer. researchgate.net This leads to the formation of shorter polymer chains and, consequently, a lower average molecular weight. researchgate.net Conversely, a lower concentration of the activator yields fewer, but longer, polymer chains, resulting in a higher average molecular weight.

This principle allows for the deliberate tailoring of the polymer's molecular weight and, by extension, its mechanical and thermal properties. rsc.orgnih.gov The ability to control molecular weight by simply adjusting the activator concentration is a significant advantage in producing polymers for specific applications. rsc.org

Minimization of Side Reactions (e.g., Cross-linking) with this compound

Side reactions can occur during the anionic polymerization of ε-caprolactam, potentially affecting the structure and properties of the final polymer. One such reaction is chain-chain coupling or branching, which can become more pronounced at high monomer conversions. mdpi.com These reactions can lead to a broadening of the molecular weight distribution and an increase in viscosity. mdpi.com

The use of a monofunctional activator like this compound is instrumental in producing a predominantly linear polymer and minimizing unwanted cross-linking. Since each this compound molecule has only one point for chain initiation, it promotes the formation of distinct, unbranched polymer chains. mdpi.com This is in contrast to multifunctional activators, which are specifically designed to create networks or branched structures. The inherent monofunctionality of this compound ensures that the resulting Polyamide 6 is a thermoplastic material, capable of being melted and reprocessed, which would be difficult if significant cross-linking were to occur.

Catalyst-Activator Systems in this compound-Initiated Polymerizations

Synergistic Effects of this compound with Alkaline Catalysts (e.g., Sodium Caprolactamate, Sodium Hydride)

The rapid and efficient anionic polymerization of ε-caprolactam relies on a two-component catalytic system comprising a strong base as the catalyst (or initiator) and an N-acyllactam, such as this compound, as the activator. researchgate.net This combination produces a powerful synergistic effect that dramatically accelerates the polymerization rate. researchgate.net

Alkaline catalysts, such as sodium caprolactamate, are typically used. mdpi.com Sodium caprolactamate can be added directly or formed in situ by reacting a precursor like sodium hydride or sodium methoxide (B1231860) with ε-caprolactam. researchgate.net The role of the catalyst is to generate lactam anions by abstracting the acidic proton from the monomer. mdpi.com These lactam anions are strong nucleophiles.

However, the nucleophilic attack of a lactam anion on the carbonyl group of another monomer molecule is a relatively slow process. researchgate.net This is where the activator, this compound, plays its crucial role. The endocyclic carbonyl group within the this compound molecule is significantly more electrophilic than the carbonyl group of the monomer due to the electron-withdrawing acetyl group. The lactam anion preferentially attacks this highly reactive site on the activator, opening the ring and initiating chain growth much more rapidly than in a non-activated system. mdpi.com This synergistic interaction between the catalyst (which provides the nucleophile) and the activator (which provides the highly reactive electrophilic site) is fundamental to achieving the high polymerization rates required for industrial processes like reaction injection molding. ehu.es

Role of Organometallic Catalysts (e.g., Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate) in this compound Systems

In the anionic polymerization of ε-caprolactam to produce polyamide 6 (PA6), the combination of an activator and a catalyst is essential for controlling the reaction kinetics. This compound (ACL) serves as a monofunctional activator. acs.orgrsc.org When paired with a highly efficient organometallic catalyst like sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (commercially known as DL or Red-Al), it forms a potent system for initiating polymerization. rsc.orgresearchgate.net

The catalyst's primary role is to generate lactamate anions from the ε-caprolactam monomer. longdom.org These anions, however, are not reactive enough on their own to initiate polymerization at a practical rate. This is where the activator, this compound, becomes critical. The lactamate anion attacks the carbonyl group of the this compound molecule. This reaction opens the cyclic amide ring of the activator and creates a new, highly reactive acylated lactam species. This species is the true growth center for the polymer chain.

The process involves a series of key steps:

Anion Formation : The organometallic catalyst, Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate, reacts with ε-caprolactam to form caprolactamate anions. researchgate.net

Initiation : The caprolactamate anion attacks the this compound activator, creating an N-acyllactam growth center. researchgate.net

Propagation : The growth center rapidly adds monomer units (ε-caprolactam), with an anion being regenerated after each monomer addition, allowing the chain to grow. rsc.org

The combination of Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate as the catalyst and this compound as the activator has been specifically studied for its impact on the rheokinetics of ε-caprolactam polymerization. rsc.org This particular system is noted for its efficiency, where the reaction rate is primarily determined by the choice of activator and catalyst, as well as the initial polymerization temperature. rsc.org

Optimization of Catalyst-Activator Ratios for Polymerization Efficiency

The efficiency of anionic polymerization and the final properties of the resulting polyamide 6 are highly dependent on the concentrations of and the ratio between the catalyst and the activator. researchgate.netresearchgate.net Optimizing this ratio is a key factor in controlling the polymerization process for industrial applications, such as thermoplastic resin transfer molding (T-RTM). researchgate.net

Research indicates that both the catalyst and activator concentrations significantly affect the polymerization rate, monomer conversion, and the molecular weight of the polymer. rsc.orgresearchgate.net For instance, in a system using Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL) as the catalyst and this compound (ACL) as the activator, increasing the concentration of both components leads to a shorter induction time and a faster polymerization rate. rsc.org

The following table presents data from a study on the isothermal anionic polymerization of ε-caprolactam using the DL/ACL system at different concentrations and temperatures.

Table 1: Effect of DL/ACL Concentration on Polymerization at 160°C

Catalyst/Activator Concentration (mol/mol) Induction Time (s) Max. Conversion Rate (%/s) Final Conversion (%)
1.5 / 1.5 180 1.8 94.5
3.0 / 3.0 75 4.0 95.0

Data derived from rheokinetic studies on the anionic polymerization of ε-caprolactam. rsc.org

As shown in the table, doubling the concentration of the catalyst and activator from 1.5/1.5 to 3.0/3.0 mol/mol significantly reduces the induction time and more than doubles the maximum conversion rate, demonstrating a strong influence on reaction kinetics. rsc.org

Furthermore, studies have shown that the final mechanical and physical properties of cast polyamide-6 are also a function of the catalyst and activator concentrations. While various activators can be used, the principle of optimizing the ratio remains the same. Research involving different activators with a sodium lactamate catalyst found that specific ratios yielded optimal mechanical properties. For example, the best mechanical properties were achieved using toluenediisocyanate (B8661334) (TDI) as an activator at a concentration of 0.488% with a catalyst content of 1.8%. researchgate.net This highlights that there is an optimal range for the catalyst-to-activator ratio; simply increasing the amounts does not always lead to better properties and can sometimes be detrimental. longdom.orgresearchgate.net

In some systems, lower catalyst and activator content has been shown to produce higher monomer conversions and molecular weights, indicating that side reactions or termination steps may become more pronounced at higher concentrations. researchgate.net The ideal ratio must be determined experimentally for each specific catalyst-activator system and the desired application, balancing reaction speed with the final polymer characteristics. longdom.orgresearchgate.net

Analytical and Computational Characterization of N Acetylcaprolactam Systems

Spectroscopic Techniques for N-Acetylcaprolactam and Polymerization Mixtures

Spectroscopic methods provide valuable insights into the molecular structure of this compound and the chemical changes occurring during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

FTIR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, including the anionic polymerization of caprolactam activated by this compound. Attenuated Total Reflectance (ATR-FTIR) is particularly useful as it allows for the direct analysis of solid or liquid samples without extensive preparation, simplifying the measurement of various substances mt.com. In the context of polymerization, FTIR can track the conversion of the caprolactam monomer to the PA6 polymer by observing changes in characteristic functional group vibrations. For instance, the disappearance of monomer-specific peaks and the appearance of polymer-specific peaks, such as the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands of PA6, can be monitored. FTIR has been used to confirm the successful synthesis of this compound itself, with characteristic bands observed, such as around 2933 cm⁻¹ for –CH₂– and 1696 cm⁻¹ for C=O semanticscholar.orgresearchgate.net. In polymerization studies, FTIR spectra analysis can be performed using techniques like ATR, typically within the wavelength range of 4000 to 400 cm⁻¹ rsc.org. The technique can also be applied to study the curing reactions in blends involving polycaprolactam, observing changes in functional groups like oxirane and amide researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the detailed structural characterization of this compound and for confirming its presence and structure in reaction mixtures or recycled materials. Both ¹H NMR and ¹³C NMR provide rich information about the molecular composition, connectivity, and stereochemistry nih.govrsc.org. For this compound, ¹H NMR spectra show characteristic signals corresponding to the protons in the acetyl group and the caprolactam ring chemicalbook.comresearchgate.net. For example, signals around δ = 1.6–1.7 ppm can represent the acetyl group's protons, confirming the incorporation of this compound in polymerization reactions mdpi.com. NMR spectroscopy is also used to assess the purity of recovered monomers, such as caprolactam obtained from the depolymerization of PA6, by confirming the absence of additional signals indicative of side products acs.orgresearchgate.net. Computational methods, including machine learning algorithms, are increasingly being explored to aid in the interpretation of 1D and 2D NMR spectra for structure elucidation, which can be particularly helpful for complex molecules or mixtures nih.govrsc.orgfrontiersin.org.

Differential Scanning Calorimetry (DSC) for Kinetic and Thermal Analysis

DSC is a widely used thermal analysis technique that measures heat flow into or out of a sample as a function of temperature or time tainstruments.comcisp.spb.ru. This makes it invaluable for studying the thermal transitions and reaction kinetics associated with this compound and the anionic polymerization of caprolactam. DSC can provide qualitative and quantitative information about processes such as melting, crystallization, and polymerization (curing), which are often exothermic tainstruments.comtainstruments.com.

In the context of this compound activated polymerization, DSC is used to:

Determine optimum polymerization formulations and conditions mdpi.comcore.ac.uk.

Monitor the polymerization rate, which is proportional to the heat flow rate researchgate.net.

Investigate the simultaneous polymerization and crystallization processes core.ac.uk.

Assess the effect of variables like catalyst-activator concentration and temperature on monomer conversion and crystallinity core.ac.uk.

Study the melting behavior of the resulting PA6 polymer, which is related to its crystalline structure researchgate.netcore.ac.uk.

Kinetic parameters such as activation energy (Ea), pre-exponential factor (Z), and reaction order can be determined from DSC data using various kinetic approaches, including Borchardt and Daniels, ASTM E-698, and isothermal kinetics tainstruments.comtainstruments.com. Model-free kinetics (MFK) is another approach that can be applied to both simple and complex reactions, using multiple DSC measurements at different heating rates to calculate conversion-dependent activation energy youtube.com. DSC studies have shown that increasing catalyst-activator concentration can lead to increased monomer conversion and decreased crystallinity in PA6 polymerization core.ac.uk. The melting temperature and degree of crystallinity of PA6 can be influenced by additives like LiCl, as observed through DSC semanticscholar.orgresearchgate.net.

Here is a sample data representation based on typical DSC findings in polymerization studies:

Sample DescriptionPolymerization Temperature (°C)Activator Concentration (mol%)Monomer Conversion (%)Melting Temperature (°C)Crystallinity (%)
PA6 (Anionic Polymerization)160->93 acs.org~220-240 uq.edu.auHigh
PA6 (Anionic Polymerization with LiCl)---Decreased semanticscholar.orgresearchgate.netDecreased semanticscholar.orgresearchgate.net
PA6 (Varied Activator Concentration)-IncreasingIncreased core.ac.uk-Decreased core.ac.uk

Chromatographic and Microscopic Analysis

Chromatographic and microscopic techniques provide complementary information regarding the purity of this compound and related compounds, as well as the morphology of the resulting polymer.

High-Performance Liquid Chromatography (HPLC) in Monomer Recovery and Purity Assessment

HPLC is a valuable technique for analyzing and separating components in a mixture, making it useful for assessing the purity of this compound and for monitoring monomer recovery processes. HPLC methods, often using reversed-phase columns, are employed to determine the purity of recovered monomers like caprolactam from the depolymerization of PA6 acs.orgresearchgate.net. Purity can be determined by comparing results to commercial standards using external calibration methods acs.org. The ability to recover monomers in high yields and purity is crucial for chemical recycling processes acs.orgresearchgate.netnih.gov. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is another chromatographic technique that can be used for the separation, purification, and analysis of mixtures, particularly for determining molecular weights of polymers core.ac.uk.

Scanning Electron Microscopy (SEM) and Optical Microscopy for Polymer Morphology

Microscopic techniques like SEM and optical microscopy are used to examine the morphology and structure of the polymer produced using this compound as an activator. SEM provides high-resolution images of the surface and cross-section of materials, allowing for the visualization of features such as spherulite size, filler dispersion, and the interface between polymer matrix and reinforcement additives mdpi.comuctm.edu. Optical microscopy, including hot stage microscopy, can provide evidence of processes like simultaneous polymerization and crystallization core.ac.uk. SEM has been used to study the morphology of reactive blends involving polycaprolactam, showing the mixing of different phases and the presence of unreacted components researchgate.net. It is also applied to investigate the morphology of recovered reinforcement additives from polymer composites acs.org. Studies using SEM have confirmed good dispersion of fillers like graphite (B72142) and B4C in PA6 copolymer matrices uctm.edu.

Here is a sample data representation based on typical microscopy findings:

Sample DescriptionMicroscopy TechniqueObserved Morphological Features
PA6/LiCl CompositesSEMChanges in spherulite structure, dispersion of LiCl particles.
PA6/Filler Composites (Graphite/B4C)SEMUniform dispersion of filler particles in the polymer matrix uctm.edu.
Reactive Blends with PolycaprolactamSEMMixing of phases, presence of unreacted components researchgate.net.

Note: The observed features are illustrative examples based on the capabilities of the techniques and their application in polymer characterization.

Computational Chemistry Approaches

Computational chemistry plays a crucial role in elucidating the molecular properties, reactivity, and interaction mechanisms of chemical compounds. For this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide valuable theoretical insights that complement experimental observations.

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations in this compound Research

Density Functional Theory (DFT) has been applied in studies involving this compound to understand its electronic structure and reactivity. For instance, DFT calculations have been utilized in the context of investigating NACL as a potential corrosion inhibitor. These studies employed methods like B3LYP with the 6-31 + g(d,p) basis set for geometry optimization of NACL sigmaaldrich.com. The application of DFT in this area aims to understand how NACL interacts with metal surfaces, providing insights into its inhibitory properties sigmaaldrich.com.

Furthermore, DFT calculations have been instrumental in screening and evaluating the potential of lactam molecules, including N-acetyl caprolactam, as additives in Lithium-ion batteries (LIBs). sigmaaldrich.com. Computational screening approaches, being faster and less expensive than extensive experimental testing, have used DFT to calculate parameters such as frontier orbital energy, binding energy, and redox potentials to identify promising candidates for solid electrolyte interface (SEI) formation sigmaaldrich.com.

DFT mechanistic analyses have also contributed to understanding the role of this compound in the depolymerization of Nylon 6. Theoretical studies suggest a mechanism involving the initial deprotonation of a Nylon terminal amido N-H bond, leading to the covalent binding of a catalyst to the polymer. This is followed by a chain-end back-biting process that sequentially extrudes ε-caprolactam units wikipedia.orguni.lu. This compound can be a building block or product in this process wikipedia.org.

Molecular Dynamics (MD) simulations are powerful computational tools used to study the behavior of atoms and molecules over time by modeling the forces and motions governing their interactions fishersci.ptwikipedia.org. These simulations can provide detailed insights into molecular motion, predict reaction outcomes, and understand the dynamics of complex systems fishersci.pt. While MD simulations are widely applied in chemistry and biochemistry to study phenomena such as reaction dynamics, molecular interactions, and conformational changes fishersci.pt, specific research detailing the application of MD simulations to this compound itself was not prominently found in the consulted literature. However, MD simulations could theoretically be applied to study the conformational behavior of NACL, its interactions with solvents or other molecules, or its dynamics within polymer matrices or at interfaces, complementing the static information obtained from DFT calculations.

Theoretical Studies of this compound's Chemical Interactions and Catalytic Roles

Theoretical studies, primarily employing DFT, have shed light on this compound's chemical interactions in specific applications. As a potential corrosion inhibitor, theoretical approaches investigate its adsorption behavior and the nature of the bond formed with metal surfaces, which is crucial for its protective function sigmaaldrich.com.

In the context of Lithium-ion batteries, theoretical screening using DFT has explored NACL's interactions within the battery environment and its potential to form a stable solid electrolyte interface (SEI) sigmaaldrich.com. These studies assess the molecule's stability and reactivity towards other electrolyte components and electrode surfaces sigmaaldrich.com.

Furthermore, theoretical mechanistic studies, often involving DFT, have been vital in understanding the catalytic processes where this compound is involved, such as the depolymerization of Nylon 6 wikipedia.orguni.lu. These studies aim to elucidate the reaction pathways, transition states, and energy barriers, providing a detailed molecular understanding of NACL's role in facilitating these transformations wikipedia.orguni.lu. Theoretical modeling is a general approach used to understand chemical kinetics and reaction mechanisms on catalytic surfaces.

Biosensing and Proteomic Approaches

The fields of biosensing and proteomics offer potential avenues for exploring the biological interactions and detection of this compound, although specific research directly linking NACL to these techniques was not extensively found in the provided search results.

Biosensors are analytical devices that combine a biological component with a physicochemical detector to sense the presence or concentration of specific substances. Research has been conducted on developing biosensors for lactam compounds, such as a highly sensitive lactam biosensor derived from Pseudomonas putida. This specific biosensor was designed to detect lactams like ε-caprolactam and δ-valerolactam and was noted as not detecting intermediates in the ε-caprolactam biosynthesis pathway. While this compound is a modified lactam, it is not explicitly stated that this particular biosensor detects it. However, the development of biosensing platforms for lactam detection suggests the potential for creating or adapting similar systems to detect this compound if specific biological recognition elements for NACL were identified.

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. Mass spectrometry-based proteomics techniques are widely used for identifying proteins, analyzing post-translational modifications, and studying protein-small molecule interactions. Chemical proteomics, a subfield, utilizes chemical probes to study protein function and interactions, including target engagement of small molecules. While these techniques are powerful for exploring biological systems at the molecular level, no specific studies were found detailing the application of proteomics or chemical proteomics directly to this compound to investigate its potential biological targets or effects. However, if NACL were found to interact with biological molecules, proteomic approaches could be employed to identify these interaction partners and understand the downstream cellular effects.

Environmental Fate and Biological Interactions of N Acetylcaprolactam

Biodegradation Pathways and Environmental Persistence

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes and its persistence in different environmental compartments. While specific data on N-Acetylcaprolactam is limited, the extensive research on its precursor, caprolactam, provides a foundational understanding of its likely environmental behavior.

Microbial Degradation Studies of this compound (Contextualized with Caprolactam)

Numerous bacterial strains have been identified that can utilize caprolactam as a sole source of carbon and nitrogen. researchgate.net These are often found in soils contaminated with waste from caprolactam production. researchgate.net The primary biochemical pathway for caprolactam degradation involves the enzymatic cleavage of the lactam ring to form 6-aminohexanoic acid. researchgate.net This intermediate is then further metabolized to adipic acid, which subsequently enters the Krebs cycle for complete mineralization. researchgate.net

Table 1: Microorganisms Capable of Degrading Caprolactam

Microorganism Key Enzymes/Pathways Reference
Pseudomonas sp. Caprolactamase, 6-aminohexanoate-dimer hydrolase researchgate.net
Alcaligenes sp. Amide bond hydrolysis researchgate.net

It is hypothesized that the biodegradation of caprolactam and its oligomers proceeds through a common biochemical pathway, initiated by the hydrolysis of the amide bond. researchgate.net The ability of certain Pseudomonas strains to degrade caprolactam has been linked to specific plasmids that carry the necessary genetic information for the complete breakdown of this xenobiotic compound. researchgate.net

Assessment of this compound in Environmental Systems

Specific studies assessing the presence and persistence of this compound in various environmental systems such as soil, water, or air are not widely documented in the available scientific literature. The environmental fate of a compound is influenced by its physical and chemical properties, including water solubility, vapor pressure, and its susceptibility to biotic and abiotic degradation processes.

For many synthetic chemical compounds, their environmental persistence is a significant concern. nih.gov The lack of specific data for this compound highlights a gap in the understanding of its environmental behavior. General principles of environmental science suggest that compounds with higher water solubility may be more mobile in aquatic systems, while those with low vapor pressure are less likely to be found in the atmosphere. The ultimate fate of this compound in the environment will depend on its susceptibility to biodegradation, photodegradation, and hydrolysis under various environmental conditions.

Genotoxicity and Mutagenicity Studies of this compound

The assessment of a chemical's potential to cause genetic damage is a critical component of its safety evaluation. For this compound, information on its genotoxic and mutagenic potential is limited.

In Vitro Bacterial Reverse Mutation Assays (e.g., Ames Test)

There are no specific studies available in the peer-reviewed literature that have evaluated the mutagenic potential of this compound using the bacterial reverse mutation assay, commonly known as the Ames test. This test is a widely used method to assess the ability of a chemical to induce mutations in the DNA of certain strains of Salmonella typhimurium and Escherichia coli. youtube.comyoutube.com A positive result in the Ames test suggests that a compound is a mutagen and may have carcinogenic potential. youtube.com The safety data sheet for this compound states that information on its mutagenic effects is not available. fishersci.com

In Vitro Mammalian Cell Genotoxicity Assays (e.g., Micronucleus Test)

Specific in vitro mammalian cell genotoxicity assays for this compound, such as the micronucleus test, have not been reported in the available scientific literature. The in vitro micronucleus test is a well-established method for evaluating the potential of a chemical to induce chromosomal damage in cultured mammalian cells. nih.govmdpi.com The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes, is an indicator of genotoxic events. nih.gov

In contrast, the genotoxicity of the related compound, caprolactam, has been evaluated in a mouse micronucleus test. In this in vivo study, caprolactam was not found to be clastogenic, meaning it did not cause chromosomal damage. nih.gov Although a small, statistically significant increase in micronuclei was observed at a high dose, this effect was not considered biologically significant when compared to historical control data. nih.gov

Table 2: Results of In Vivo Micronucleus Test for Caprolactam

Compound Test System Dose Result Reference

Q & A

Q. What are the established synthetic routes for N-acetylcaprolactam, and how can researchers optimize yield and purity?

this compound is synthesized via acetylation of caprolactam using acetic anhydride. Key steps include:

  • Refluxing caprolactam with acetic anhydride in a 1:1.2 molar ratio for 2 hours.
  • Extracting unreacted reagents with distilled water to isolate the product. Researchers should monitor reaction kinetics using FT-IR or NMR to confirm acetylation completion. Optimizing solvent choice (e.g., toluene) and temperature control can enhance yield (>90%) and purity .

Q. What characterization techniques are essential for verifying the structural and functional properties of this compound?

  • FT-IR : Confirm the presence of amide carbonyl (C=O) and acetyl groups.
  • NMR (¹H/¹³C) : Validate molecular structure by identifying peaks corresponding to the hexahydro-azepin-2-one ring and acetyl substituents.
  • XRD : Assess crystallinity in polymer composites (e.g., PA6/LiCl systems), where this compound acts as an activator .

Q. How does this compound function as an activator in anionic polymerization of caprolactam?

this compound increases the electronegativity of the amide bond in caprolactam, enhancing the reactivity of the caprolactam anion during ring-opening polymerization. This accelerates polymerization rates and improves molecular weight control in polyamide-6 (PA6) composites. Experimental protocols recommend combining it with sodium hydroxide as an initiator .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to eye irritation (R36) and oral toxicity (R22).
  • Storage : Keep in a cool, dry environment away from oxidizing agents.
  • Emergency Measures : Flush eyes with water (S26) and seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on polymer crystallinity?

Conflicting data on crystallinity (e.g., γ-phase dominance vs. reduced crystallinity in PA6/LiCl systems) require:

  • Controlled Replication : Standardize LiCl content, polymerization temperature, and initiator ratios.
  • Multi-Method Analysis : Combine XRD (crystal phase quantification) and DSC (melting behavior) to correlate structural and thermal properties.
  • Statistical Validation : Use ANOVA to assess significance of LiCl concentration on crystallinity trends .

Q. What mechanistic insights explain this compound’s role in stabilizing reactive intermediates during polymerization?

Advanced studies suggest:

  • The acetyl group stabilizes the caprolactam anion via electron-withdrawing effects, lowering activation energy for ring-opening.
  • Computational modeling (e.g., DFT) can map charge distribution and transition states to validate this mechanism.
  • In situ FT-IR or Raman spectroscopy may track intermediate formation in real time .

Q. How does this compound influence the kinetics of γ-crystal phase formation in PA6 composites?

  • Experimental Design : Vary LiCl content (0–5 wt%) while keeping this compound constant.
  • Kinetic Profiling : Use time-resolved XRD to monitor γ-phase growth rates.
  • Thermodynamic Analysis : DSC data can reveal how LiCl disrupts hydrogen bonding, favoring γ-phase over α-phase crystals at optimal concentrations .

Q. What methodologies validate the absence of side reactions (e.g., hydrolysis) during this compound storage or synthesis?

  • Stability Testing : Accelerated aging studies under humidity/temperature stress.
  • Chromatographic Purity Checks : HPLC or GC-MS to detect degradation byproducts like acetic acid.
  • Spectroscopic Monitoring : Track amide bond integrity via FT-IR peak stability at ~1650 cm⁻¹ .

Q. How can researchers design experiments to isolate this compound’s electronic effects from steric contributions in polymerization?

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., N-propionylcaprolactam) to decouple electronic vs. steric impacts.
  • Kinetic Isotope Effects : Use deuterated caprolactam to study rate-determining steps.
  • Computational Simulations : Molecular dynamics to model substituent interactions during anion activation .

Q. What strategies ensure reproducibility in this compound-based polymerization across different laboratory setups?

  • Protocol Harmonization : Detailed reporting of reagent purity, mixing speeds, and curing times.
  • Inter-Lab Collaboration : Cross-validate results using shared batch materials.
  • Open Data Sharing : Publish raw XRD/DSC datasets as supplementary materials for peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.